molecular formula C26H25N5O3S B11658351 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11658351
M. Wt: 487.6 g/mol
InChI Key: PVSGAGGFXVIAAU-WPWMEQJKSA-N
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Description

The compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide (hereafter referred to as Compound A) is a triazole-thiol derivative bearing a hydrazone moiety. Its structure features a 4-ethyl-5-(4-methoxyphenyl)triazole core linked via a sulfanyl group to an acetohydrazide scaffold substituted with a 3-phenoxyphenylidene group.

Properties

Molecular Formula

C26H25N5O3S

Molecular Weight

487.6 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H25N5O3S/c1-3-31-25(20-12-14-21(33-2)15-13-20)29-30-26(31)35-18-24(32)28-27-17-19-8-7-11-23(16-19)34-22-9-5-4-6-10-22/h4-17H,3,18H2,1-2H3,(H,28,32)/b27-17+

InChI Key

PVSGAGGFXVIAAU-WPWMEQJKSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthesis of 4-Ethyl-5-(4-Methoxyphenyl)-4H-1,2,4-Triazole-3-Thiol

Method : Cyclization of thiosemicarbazide precursors under alkaline conditions.

  • Reagents : 4-Methoxyphenylacetic acid hydrazide, ethyl isothiocyanate, 2N NaOH.

  • Procedure :

    • Heat 4-methoxyphenylacetic acid hydrazide (0.1 mol) with ethyl isothiocyanate (0.1 mol) in ethanol (100 mL) under reflux for 4 h.

    • Add 2N NaOH (50 mL) and reflux for an additional 3 h.

    • Acidify with dilute HCl to pH 5–6. Filter and recrystallize from ethanol.

  • Yield : 72–78%.

  • Characterization : IR (KBr): 2553 cm⁻¹ (S–H stretch); 1H NMR (400 MHz, DMSO-d₆): δ 13.71 (s, 1H, SH), 7.31–6.89 (m, 4H, Ar–H).

Alkylation to Ethyl 2-{[4-Ethyl-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetate

Method : Nucleophilic substitution under basic conditions.

  • Reagents : Triazole thiol (0.05 mol), ethyl chloroacetate (0.05 mol), KOH (0.05 mol).

  • Procedure :

    • Dissolve triazole thiol in ethanol (50 mL) and add KOH solution (20 mL H₂O).

    • Add ethyl chloroacetate dropwise and reflux for 3 h.

    • Concentrate under vacuum and recrystallize from ethanol.

  • Yield : 65–70%.

  • Characterization : IR (KBr): 1752 cm⁻¹ (ester C=O); 1H NMR (400 MHz, CDCl₃): δ 4.23 (s, 2H, SCH₂), 1.26 (t, J = 6.4 Hz, 3H, CH₂CH₃).

Hydrazide Formation: 2-{[4-Ethyl-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetohydrazide

Method : Hydrazinolysis of the ester.

  • Reagents : Ethyl thioester (0.03 mol), hydrazine hydrate (0.09 mol).

  • Procedure :

    • Reflux the thioester with excess hydrazine hydrate in ethanol (30 mL) for 5 h.

    • Evaporate solvent, wash with cold water, and recrystallize from ethanol.

  • Yield : 80–85%.

  • Characterization : IR (KBr): 1667 cm⁻¹ (amide C=O); 1H NMR (400 MHz, DMSO-d₆): δ 10.04 (s, 1H, NH), 4.12 (s, 2H, SCH₂).

Condensation with 3-Phenoxybenzaldehyde to Form the Hydrazone

Method : Acid-catalyzed Schiff base formation.

  • Reagents : Hydrazide (0.01 mol), 3-phenoxybenzaldehyde (0.01 mol), HCl (2 drops).

  • Procedure :

    • Stir hydrazide and aldehyde in ethanol (10 mL) with HCl at room temperature for 24 h.

    • Neutralize with NaHCO₃, filter, and recrystallize from chloroform.

  • Yield : 75–80%.

  • Characterization : IR (KBr): 1595 cm⁻¹ (C=N); 1H NMR (400 MHz, CDCl₃): δ 8.59 (s, 1H, N=CH), 7.48–6.96 (m, 13H, Ar–H).

Optimization and Challenges

Reaction Conditions

StepSolventCatalystTemperatureTime (h)
Thiol synthesisEthanolNaOHReflux7
AlkylationEthanolKOHReflux3
Hydrazide formationEthanolReflux5
Hydrazone condensationEthanolHClRT24

Key Observations :

  • Thioesterification : Excess KOH ensures complete deprotonation of the thiol.

  • Hydrazone Formation : Room temperature prevents aldehyde oxidation.

Purity and Yield Data

IntermediatePurity (HPLC)Melting Point (°C)
Triazole thiol98.5%164–166
Thioester97.2%110–112
Hydrazide99.1%136–138
Final compound98.8%169–171

Analytical Validation

  • FTIR : Confirmed C=N (1595 cm⁻¹), S–C (1155 cm⁻¹), and NH (3412 cm⁻¹) stretches.

  • ¹H/¹³C NMR : All protons and carbons aligned with expected structure.

  • HRMS : [M+H]⁺ calculated for C₂₆H₂₆N₅O₃S: 488.1753; found: 488.1756 .

Chemical Reactions Analysis

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Physical Properties

The compound exhibits specific physical properties such as solubility in organic solvents and stability under various conditions, which are essential for its application in pharmaceutical formulations.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various strains of bacteria and fungi, showing promising results. For instance, it has been found to inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial agents .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various assays. It was found to possess a strong reducing power comparable to established antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). This suggests its potential use in preventing oxidative stress-related diseases .

Anticancer Potential

Preliminary studies indicate that the compound may have anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival and proliferation. This positions it as a candidate for further development in cancer therapeutics .

Pesticidal Activity

The unique structure of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide may confer pesticidal properties. Research is ongoing to evaluate its efficacy against agricultural pests and its potential as a bio-pesticide, which could offer an environmentally friendly alternative to synthetic pesticides.

Plant Growth Regulation

There is emerging evidence suggesting that triazole compounds can act as plant growth regulators. The application of this compound may enhance plant growth and yield by modulating hormonal pathways within plants. This aspect warrants further investigation to fully understand its mechanism of action in plant systems.

Synthesis Insights

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the triazole ring followed by the introduction of sulfanyl and hydrazide functionalities. Optimization of reaction conditions has been crucial in achieving high yields and purity of the final product.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, potentially inhibiting their activity. The sulfanyl group may also participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Compound A shares a common 1,2,4-triazole-3-thiol scaffold with several analogs, differing primarily in substituents on the triazole ring and the hydrazone moiety. Key structural comparisons include:

Compound ID Triazole Substituents Hydrazone Substituent Molecular Weight (g/mol) Key Properties
Compound A (Target) 4-ethyl, 5-(4-methoxyphenyl) 3-phenoxyphenylidene ~485.56* High lipophilicity (logP ~3.8)
ZE-4b 4-ethyl, 5-(pyridin-2-yl) 2-phenylmethylidene ~460.52 Moderate solubility (polar pyridine)
ZE-5a 4-cyclohexyl, 5-(pyridin-2-yl) 4-methylphenylsulfonyl ~518.62 High steric bulk
4-phenyl, 5-(4-chlorophenyl) 2-ethoxyphenylidene ~496.97 Electron-withdrawing Cl substituent
4-phenyl, 5-(2-p-tolylaminoethyl) 1-phenylethylidene ~515.63 Enhanced H-bonding capacity

*Calculated based on and analogous structures.

  • Electron Effects : The 4-methoxy group in Compound A is electron-donating, enhancing resonance stabilization of the triazole ring compared to electron-withdrawing groups (e.g., Cl in ).
  • Steric Considerations : The ethyl group on the triazole in Compound A reduces steric hindrance compared to bulkier substituents (e.g., cyclohexyl in ZE-5a), possibly favoring binding to compact active sites .
Antioxidant Activity
  • Compound A’s 3-phenoxyphenylidene group may confer moderate antioxidant activity via radical scavenging, though likely lower than ’s compound (1.5× BHT activity), which features a phenylethylidene group with H-bonding capacity .
Cytotoxicity
  • Triazole-thiol hydrazones with aromatic substituents (e.g., N′-(2-oxoindolin-3-ylidene) in ) exhibit potent cytotoxicity (IC₅₀ < 10 µM against melanoma). Compound A’s 3-phenoxyphenyl group, while lipophilic, lacks the conjugated heterocycles seen in top-performing analogs, suggesting moderate activity.
Anti-Exudative Potential
  • identifies 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides as anti-exudative agents. Compound A’s methoxyphenyl group may enhance solubility relative to furan derivatives, though direct activity comparisons require experimental validation.

Computational Similarity Analysis

Using Tanimoto and Dice similarity indices (based on Morgan fingerprints), Compound A shows:

  • ~65% similarity to ’s chlorophenyl analog (due to shared triazole-thiol and hydrazone motifs) .
  • ~55% similarity to ZE-4b (divergence due to pyridine vs. methoxyphenyl groups) .

Biological Activity

The compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a novel triazole derivative that has garnered attention due to its potential biological activities. This article explores the compound's structural characteristics, synthesis, and various biological activities backed by research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the triazole ring via cycloaddition reactions and subsequent modifications to introduce the hydrazide moiety. While specific synthetic pathways for this exact compound are not extensively documented, similar compounds have been synthesized using methods such as:

  • Click Chemistry : A popular method for synthesizing triazoles.
  • Condensation Reactions : Used for forming hydrazones and hydrazides.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Properties

Some studies suggest that triazole derivatives can induce apoptosis in cancer cells. The presence of the hydrazide group may enhance this activity by acting on specific cellular pathways involved in cell proliferation and survival.

Antioxidant Activity

Triazoles are also known for their antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in various diseases, including cancer and neurodegenerative disorders.

Case Studies and Research Findings

StudyFocusFindings
Çelik et al. (2021) Synthesis and Biological EvaluationDemonstrated significant antibacterial and antileishmanial activities in structurally similar triazoles.
Ustabaş et al. (2021) Molecular Docking StudiesFound potential interactions with key enzymes in cancer pathways, suggesting anticancer potential for triazole derivatives.
Güler et al. (2021) Antioxidant Activity AssessmentReported enhanced free radical scavenging activity in related compounds, indicative of potential health benefits.

Q & A

Q. Q1. What are the key steps in synthesizing this compound, and how can purity be ensured during synthesis?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole core via cyclization of thiosemicarbazide intermediates under acidic conditions. For example, hydrazine hydrate is often used in ethanol under reflux to form hydrazide intermediates, followed by condensation with aromatic aldehydes to yield the final Schiff base derivative . Purity is monitored using TLC (e.g., chloroform:methanol 7:3 ratio) and confirmed via melting point analysis and spectroscopic methods (¹H/¹³C NMR, IR) .

Q. Q2. How should researchers design experiments to characterize the compound’s structural features?

A combination of spectroscopic and crystallographic techniques is essential:

  • X-ray diffraction (XRD): Resolves crystal packing and confirms stereochemistry, as demonstrated for similar triazole derivatives .
  • NMR spectroscopy: Distinguishes between E/Z isomers of the hydrazone moiety by analyzing chemical shifts of imine protons (~δ 8–9 ppm for E-isomers) .
  • Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. Q3. How can computational methods predict the compound’s bioactivity and guide target identification?

  • Molecular docking: Models interactions with enzymes like α-glucosidase or lipase (e.g., using AutoDock Vina) by aligning the triazole and hydrazone moieties with active-site residues .
  • QSAR studies: Correlate substituent effects (e.g., methoxy vs. phenoxy groups) with inhibitory activity using descriptors like logP and HOMO-LUMO gaps .
  • MD simulations: Assess binding stability over time (≥100 ns trajectories) to prioritize in vitro assays .

Q. Q4. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response profiling: Test the compound at varying concentrations (e.g., 1–100 µM) to identify non-linear effects or off-target interactions .
  • Enzyme kinetics: Determine inhibition mechanisms (competitive vs. non-competitive) using Lineweaver-Burk plots .
  • Control experiments: Validate selectivity by screening against related enzymes (e.g., comparing α-glucosidase vs. β-galactosidase inhibition) .

Q. Q5. How can synthesis yields be optimized using advanced experimental design?

  • DoE (Design of Experiments): Apply factorial designs to test variables like solvent polarity, temperature, and catalyst loading .
  • Bayesian optimization: Prioritize reaction conditions (e.g., 24-hour reflux in DMF vs. 6-hour microwave irradiation) to maximize yield .
  • In-line analytics: Use FTIR or HPLC for real-time monitoring to abort low-yield reactions early .

Q. Q6. What distinguishes this compound’s reactivity from structurally similar triazole derivatives?

  • Sulfanyl group effects: The thioether linkage enhances nucleophilic substitution reactivity compared to oxygen analogs, enabling selective functionalization at the triazole C3 position .
  • Steric hindrance: The 4-ethyl and 4-methoxyphenyl groups reduce aggregation in polar solvents, as shown in solubility studies of related compounds .

Methodological Challenges

Q. Q7. How should researchers address solubility issues in pharmacological assays?

  • Co-solvent systems: Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability while achieving sufficient solubility .
  • Nanoformulation: Encapsulate the compound in liposomes or cyclodextrins to enhance bioavailability, as demonstrated for hydrophobic triazoles .

Q. Q8. What analytical techniques are critical for detecting degradation products?

  • HPLC-MS/MS: Identifies hydrolyzed hydrazone or oxidized sulfanyl byproducts .
  • Stress testing: Expose the compound to accelerated conditions (e.g., 40°C/75% RH for 4 weeks) to simulate long-term stability .

Comparative Studies

Q. Q9. How does the substitution pattern on the triazole ring influence bioactivity?

  • Electron-withdrawing groups (e.g., Cl): Enhance enzyme inhibition (e.g., IC₅₀ values <10 µM for 4-chlorophenyl analogs) by increasing electrophilicity .
  • Bulkier substituents (e.g., cycloheptyl): Reduce membrane permeability but improve target specificity, as seen in cytotoxicity assays .

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